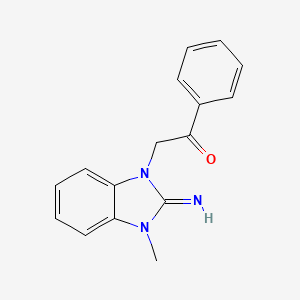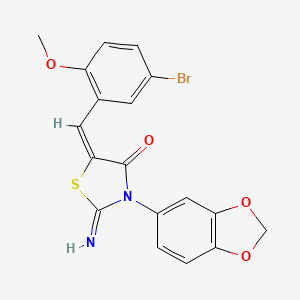![molecular formula C22H14N2OS B11524600 2-Phenyl-4-(phenylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11524600.png)
2-Phenyl-4-(phenylsulfanyl)[1]benzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine is a complex organic compound with a molecular formula of C22H14N2OS
Preparation Methods
The synthesis of 2-Phenyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine involves multiple steps and specific reaction conditions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to obtain the desired benzofuro[3,2-d]pyrimidine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Phenyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuro[3,2-d]pyrimidines are studied for their potential anticancer, anti-inflammatory, and antimicrobial activities . Additionally, they are used in the development of organic light-emitting diodes (OLEDs) due to their unique electronic properties .
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Phenyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine can be compared with other similar compounds such as benzofuro[3,2-b]pyridines and pyrazolo[4,3-d]pyrimidines . These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 2-Phenyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine lies in its specific substitution pattern and the resulting electronic and steric properties.
Properties
Molecular Formula |
C22H14N2OS |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-phenyl-4-phenylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C22H14N2OS/c1-3-9-15(10-4-1)21-23-19-17-13-7-8-14-18(17)25-20(19)22(24-21)26-16-11-5-2-6-12-16/h1-14H |
InChI Key |
LPSCWCRSZCIVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=C4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11524521.png)
![Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11524524.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11524525.png)

methanone](/img/structure/B11524533.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11524536.png)
![(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11524553.png)

![{2-[4-(Diphenylphosphoryl)butoxy]benzyl}(diphenyl)phosphane oxide](/img/structure/B11524567.png)
![6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11524573.png)
![8-Methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11524578.png)
![2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11524589.png)
![3,5-diphenyl-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11524594.png)

